

Spectroscopic Analysis of N-Formylindoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Formylindoline*

Cat. No.: *B030428*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Formylindoline**, a significant heterocyclic compound relevant in medicinal chemistry and drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.

Spectroscopic Data Summary

While a complete, publicly accessible dataset for **N-Formylindoline** is not readily available, the following tables summarize the expected spectroscopic characteristics based on data from closely related indole and indoline derivatives. These tables provide a reference for the anticipated spectral features of **N-Formylindoline**.

Table 1: ¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.5	s	1H	N-CHO (formyl proton)
~7.2-7.4	m	4H	Aromatic protons
~4.1	t	2H	CH ₂ (adjacent to N)
~3.1	t	2H	CH ₂ (adjacent to aromatic ring)

Table 2: ¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
~160	C=O (formyl carbon)
~145	Aromatic C (quaternary, adjacent to N)
~128	Aromatic CH
~125	Aromatic CH
~124	Aromatic C (quaternary)
~115	Aromatic CH
~50	CH ₂ (adjacent to N)
~28	CH ₂ (adjacent to aromatic ring)

Table 3: IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1670	Strong	C=O stretch (amide)
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1600, 1480	Medium	Aromatic C=C stretch
~1350	Strong	C-N stretch

Table 4: Mass Spectrometry (MS) Data

m/z	Interpretation
147	[M] ⁺ (Molecular ion)
118	[M-CHO] ⁺
91	[C ₇ H ₇] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **N-Formylindoline** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Ensure complete dissolution by gentle vortexing or sonication.
- Filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

¹H NMR Acquisition:

- Spectrometer: 400 or 500 MHz
- Pulse Program: Standard single-pulse sequence.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16.
- Processing: Fourier transform the FID, phase correct the spectrum, and perform baseline correction. Calibrate the chemical shift to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

¹³C NMR Acquisition:

- Spectrometer: 100 or 125 MHz
- Pulse Program: Proton-decoupled single-pulse sequence with NOE.
- Spectral Width: ~240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on sample concentration.
- Processing: Similar to ¹H NMR, with calibration to the solvent signal.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

- Dissolve a small amount of **N-Formylindoline** in a volatile organic solvent (e.g., dichloromethane or acetone).
- Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Mode: Transmittance.
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Procedure: Record a background spectrum of the clean salt plate. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation:

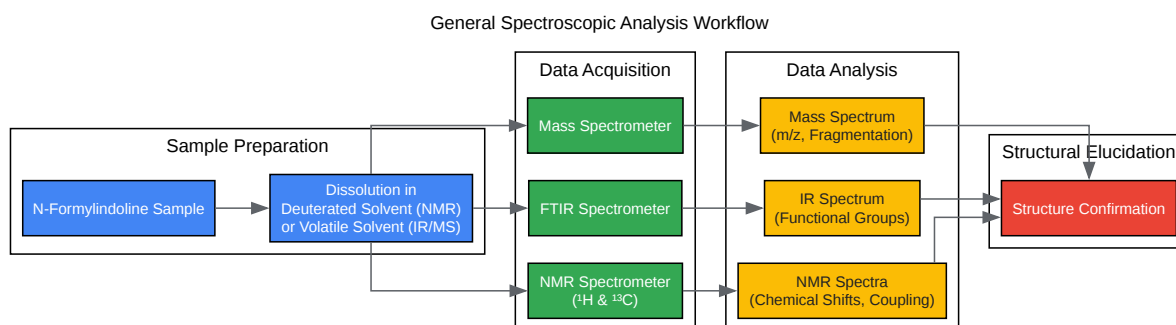
- Prepare a dilute solution of **N-Formylindoline** (approximately 1 $\mu\text{g}/\text{mL}$) in a suitable solvent such as methanol or acetonitrile.
- The solution should be free of any particulate matter.

Data Acquisition (Electron Ionization - EI):

- Mass Spectrometer: A mass spectrometer equipped with an electron ionization source (e.g., a GC-MS system).
- Ionization Energy: 70 eV.
- Mass Range: m/z 50-500.
- Introduction Method: Direct insertion probe or via gas chromatography.
- Data Analysis: The resulting mass spectrum will show the molecular ion and various fragment ions. The fragmentation pattern is used to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data.



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Caption: Workflow for Spectroscopic Analysis.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com